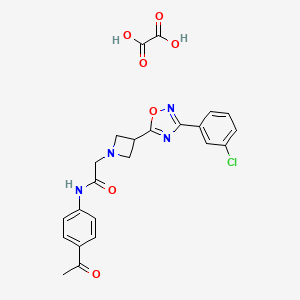

![molecular formula C17H17ClF3N3O3S B2940124 1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine CAS No. 344277-97-0](/img/structure/B2940124.png)

1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

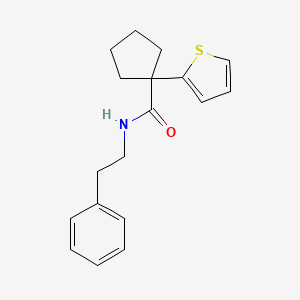

The compound “1-[(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]-4-methylpiperazine” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a key structural motif in many active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

Trifluoromethylpyridines, such as the one in this compound, are used in the agrochemical and pharmaceutical industries. The synthesis of these compounds often involves the use of trifluoromethyltrimethylsilane, a reagent that allows for nucleophilic trifluoromethylation of carbonyl compounds .Molecular Structure Analysis

The molecular formula of this compound is C17H17ClF3N3O3S . It contains a piperazine ring, a phenyl ring, and a pyridine ring, all connected by various functional groups including a sulfonyl group and an ether linkage .Chemical Reactions Analysis

The trifluoromethyl group in this compound can participate in various types of reactions. For example, trifluoromethyltrimethylsilane, a reagent often used in the synthesis of trifluoromethylated compounds, can be activated by fluoride to perform nucleophilic trifluoromethylation of carbonyl compounds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 435.848 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 477.5±55.0 °C at 760 mmHg . The exact melting point is not available .Aplicaciones Científicas De Investigación

Sulfonamides as Novel Terminators of Cationic Cyclisations

Sulfonamides, including derivatives similar to the mentioned compound, have shown to be effective terminators in cationic cyclisations. These reactions are crucial for the efficient formation of polycyclic systems, offering pathways for the synthesis of complex organic structures with potential applications in medicinal chemistry and drug development (Haskins & Knight, 2002).

Tuberculostatic Activity of Phenylpiperazine Derivatives

Phenylpiperazine derivatives have been synthesized and evaluated for their tuberculostatic activity, indicating the potential use of such compounds in the treatment of tuberculosis. These findings highlight the therapeutic relevance of phenylpiperazine derivatives in antibacterial research (Foks et al., 2004).

Green Metric Evaluation of Synthesis Processes

Research on the synthesis of related compounds, including green metric evaluation, emphasizes the importance of environmentally friendly synthetic processes in the pharmaceutical industry. Such studies aim to reduce waste and improve the efficiency of chemical syntheses, which is crucial for sustainable development in drug manufacturing (Gilbile et al., 2017).

Antimicrobial Activity of Heterocycles Based on Sulfonamido Pyrazole

The synthesis of new heterocycles based on sulfonamido pyrazole and their antimicrobial activity demonstrate the compound's potential as a framework for developing new antimicrobial agents. This research contributes to the ongoing search for new treatments for microbial infections (El‐Emary et al., 2002).

Synthesis and Acaricidal Activity of Phenylpiperazine Derivatives

The acaricidal activity of synthesized phenylpiperazine derivatives suggests potential applications in agriculture, particularly in the control of mite populations that affect crops. This area of research offers insights into the development of new pesticides with specific action mechanisms (Suzuki et al., 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfonyl-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClF3N3O3S/c1-23-6-8-24(9-7-23)28(25,26)14-4-2-13(3-5-14)27-16-15(18)10-12(11-22-16)17(19,20)21/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLQVPUYAOHUNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940042.png)

![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2940045.png)

![4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile](/img/structure/B2940048.png)

![N-[2-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethyl]prop-2-enamide](/img/structure/B2940050.png)

![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2940051.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2940054.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2940055.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2940056.png)

![6-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2940059.png)